2-Methyloctane

説明

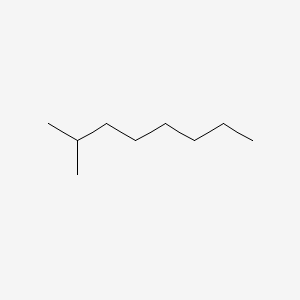

Structure

3D Structure

特性

IUPAC Name |

2-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-5-6-7-8-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBZATZOEPUUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863125 | |

| Record name | 2-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Alkanes, C8-10-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isononane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

143.20 °C. @ 760.00 mm Hg | |

| Record name | Isononane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

6.21 [mmHg] | |

| Record name | 2-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3221-61-2, 30498-66-9, 34464-40-9, 68551-15-5 | |

| Record name | 2-Methyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3221-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003221612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030498669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C8-10-iso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkanes, C8-10-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C8-10-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5KXW7I9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isononane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-80.1 °C | |

| Record name | Isononane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloctane is a branched-chain alkane with the chemical formula C9H20.[1][2] As a member of the nonane isomer group, it is a colorless and flammable liquid at room temperature.[2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for the determination of its key characteristics. This guide is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development who may utilize this compound as a solvent, a reference compound, or a building block in chemical synthesis.

Chemical and Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and for the design of experimental procedures involving this compound.

| Property | Value | Units |

| Molecular Formula | C9H20 | - |

| Molecular Weight | 128.26 | g/mol |

| Boiling Point | 140-144 | °C |

| Melting Point | -80.1 | °C |

| Density (at 20°C) | 0.714 | g/mL |

| Refractive Index (n20/D) | 1.403 | - |

| Vapor Pressure (at 25°C) | 6.21 | mmHg |

| Flash Point | 26 | °C |

| Solubility | Insoluble in water; Soluble in ether, benzene, acetone, alcohol | - |

(Data sourced from:[1][2][3][4])

Molecular Structure

This compound is a structural isomer of nonane, characterized by an eight-carbon chain (octane) with a methyl group attached to the second carbon atom. This branching influences its physical properties, such as its boiling point, when compared to its straight-chain isomer, n-nonane.

Key Structural Identifiers:

-

IUPAC Name: this compound[2]

Visualization of the Molecular Structure

The following diagram illustrates the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a liquid like this compound, this can be determined with high accuracy using a distillation method or a micro-boiling point apparatus.

Methodology: Thiele Tube Method [5]

-

Sample Preparation: A small sample of this compound (a few milliliters) is placed into a small test tube. A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out. As the temperature rises, the this compound will begin to vaporize, and a steady stream of bubbles will emerge from the capillary tube.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary tube equals the atmospheric pressure, which is observed as the point when the bubbling stops and the liquid is drawn back into the capillary tube.[5]

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be used to identify a substance or determine its purity.

Methodology: Pycnometer Method [6]

-

Preparation: A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 20°C) in a water bath.

-

Mass Measurement: The filled pycnometer is carefully weighed.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is temperature-dependent.

Methodology: Abbe Refractometer [7]

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-sensitive.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of a chemical compound.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are informative.

Experimental Protocol (General):

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows chemical shifts (in ppm) relative to the reference standard.

3.4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol (General for GC-MS): [8][9]

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC). The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. A common method for alkanes is electron ionization (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak (M+) will correspond to the molecular weight of this compound, and the fragmentation pattern provides a fingerprint of the molecule's structure.

Logical Relationships and Workflows

For a simple alkane like this compound, there are no complex signaling pathways. However, a logical workflow for its characterization can be visualized.

References

- 1. This compound | 68551-15-5 | Benchchem [benchchem.com]

- 2. This compound | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methyl octane, 3221-61-2 [thegoodscentscompany.com]

- 4. This compound = 99.0 GC 3221-61-2 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. Refractive index measurement [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 2-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctane is a branched-chain alkane with the chemical formula C9H20.[1][2] It is a structural isomer of nonane. As a colorless and flammable liquid, this compound is a component of some fuels and lubricants and can be used as a solvent in various chemical processes.[2] Its branched structure influences its physical properties, distinguishing it from its straight-chain counterpart, n-nonane. This guide provides a comprehensive overview of the core physical properties of this compound, supported by tabulated data and general experimental methodologies.

Core Physical Properties

The physical characteristics of this compound are well-documented across various chemical databases. These properties are crucial for its application in research and industry, influencing its behavior as a solvent, its performance in fuel blends, and its handling and storage requirements.

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound. The values presented are a synthesis of data from multiple sources to provide a reliable reference.

| Property | Value | Units |

| Molecular Formula | C9H20 | - |

| Molecular Weight | 128.26 | g/mol |

| Density | 0.713 - 0.718 | g/mL at 20°C |

| Boiling Point | 143 - 144 | °C |

| Melting Point | -80.1 to -80.3 | °C |

| Refractive Index | 1.403 | at 20°C |

| Vapor Pressure | 6.21 | mmHg at 25°C |

| Solubility | Insoluble in water; Soluble in ether, benzene, acetone, alcohol.[3][4] | - |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[5]

Methodology:

-

A small amount of this compound (less than 0.5 mL) is placed in a small test tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube assembly is attached to a thermometer.

-

The entire setup is heated in a Thiele tube containing mineral oil to ensure uniform heating.[5]

-

Heating continues until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Measurement of Density

The density of a liquid is its mass per unit volume. This can be determined using a pycnometer or by direct mass and volume measurements.[6][7]

Methodology:

-

An empty, dry 10 mL graduated cylinder is weighed using an electronic balance.[8]

-

A specific volume of this compound (e.g., 5-10 mL) is added to the graduated cylinder, and the volume is precisely recorded.

-

The graduated cylinder containing the this compound is reweighed.

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated by dividing the mass of the liquid by its volume.[7]

Measurement of Refractive Index

The refractive index of a substance is a measure of how much light bends as it passes through the material. An Abbe refractometer is a standard instrument for this measurement.[9]

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[10]

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed to spread the liquid sample into a thin film.

-

Light is passed through the sample, and the telescope is adjusted to bring the boundary between the light and dark regions into focus.

-

The compensator is adjusted to remove any color fringes.

-

The crosshairs are aligned with the light-dark boundary, and the refractive index is read from the scale.[10]

Purity and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. For a pure substance like this compound, it is used to confirm its purity and molecular weight.[2]

Methodology:

-

A dilute solution of this compound in a volatile solvent is prepared.

-

A small volume of the sample is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.[11]

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer measures the mass-to-charge ratio of the fragments, producing a mass spectrum.

-

The resulting mass spectrum can be compared to a library of known spectra to confirm the identity of this compound, and the gas chromatogram can be used to assess its purity.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound such as this compound.

Caption: Generalized workflow for the physical and structural characterization of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. calnesis.com [calnesis.com]

- 7. homesciencetools.com [homesciencetools.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. faculty.weber.edu [faculty.weber.edu]

- 10. davjalandhar.com [davjalandhar.com]

- 11. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

2-Methyloctane CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties of 2-methyloctane, along with a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3221-61-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₂₀ | [1][2][5][6] |

| Molecular Weight | 128.26 g/mol | [1][2][3][7] |

| IUPAC Name | This compound | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 143.2 °C at 760 mmHg | |

| Melting Point | -80.1 °C | |

| Density | 0.718 g/mL | [6] |

Experimental Protocols

While various synthetic routes can be devised for this compound, such as through Grignard reactions or other alkylation methods, this guide will focus on a common and crucial aspect of its handling in a research setting: its analysis and quantification. The following is a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile organic compounds.

Protocol: Quantitative Analysis of this compound by GC-MS

Objective: To identify and quantify this compound in a given sample. This protocol is applicable for purity assessment, reaction monitoring, or as a reference standard in complex mixtures.

Materials:

-

Sample: A solution containing or suspected to contain this compound.

-

Solvent: High-purity hexane or pentane (GC grade).

-

Internal Standard (IS): A non-interfering compound with similar chemical properties, e.g., nonane or a deuterated alkane.

-

Equipment:

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS).

-

GC column suitable for volatile, non-polar compounds (e.g., a DB-1 or HP-5ms capillary column).

-

Autosampler vials (2 mL) with caps and septa.

-

Microsyringes for sample and standard preparation.

-

Volumetric flasks and pipettes.

-

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL in hexane.

-

From the stock solution, create a series of calibration standards by serial dilution, with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Spike each calibration standard and the samples to be analyzed with the internal standard at a constant, known concentration.

-

-

Sample Preparation:

-

If the sample is a liquid, dilute a known volume or weight in hexane to bring the expected concentration of this compound within the calibration range.

-

If the sample is a solid or a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary.

-

-

GC-MS Instrument Setup:

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (with a split ratio of 50:1, adjustable based on concentration).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold at 150 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

-

Data Acquisition and Analysis:

-

Inject the prepared standards and samples.

-

Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns for branched alkanes.

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Quantify the amount of this compound in the samples by using the regression equation from the calibration curve.

-

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

References

- 1. Devise two syntheses to prepare this compound using reagents containing .. [askfilo.com]

- 2. chegg.com [chegg.com]

- 3. Solved Devise a synthesis of this compound using one of the | Chegg.com [chegg.com]

- 4. Solved Devise a synthesis of 2 methyloctane using one of the | Chegg.com [chegg.com]

- 5. benchchem.com [benchchem.com]

- 6. Solved Devise a synthesis of this compound using one of the | Chegg.com [chegg.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Methyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-methyloctane, a branched alkane hydrocarbon. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the structural elucidation, identification, and quality control of this compound in various research and development applications.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a comprehensive quantitative overview of its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Data (Predicted)

Due to the unavailability of a public, tabulated dataset of experimental ¹H NMR chemical shifts and coupling constants, a predicted spectrum is presented. The chemical shifts of protons in alkanes are typically found in the upfield region of the spectrum, generally between 0.7 and 1.5 ppm.[1] The local electronic environment, influenced by the degree of substitution, causes slight variations in these shifts.[1]

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ (C1) | ~0.88 | Triplet |

| CH₃ (on C2) | ~0.86 | Doublet |

| CH₃ (C8) | ~0.88 | Triplet |

| CH₂ (C3-C7) | ~1.26 | Multiplet |

| CH (C2) | ~1.40 | Multiplet |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts for this compound have been reported and are detailed below.[2][3]

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 14.1 |

| C2 | 28.1 |

| C3 | 36.9 |

| C4 | 27.2 |

| C5 | 29.8 |

| C6 | 32.0 |

| C7 | 22.7 |

| C8 | 22.9 |

| CH₃ on C2 | 22.9 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes like this compound, the spectrum is characterized by C-H stretching and bending vibrations.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2975 - 2845 | C-H Stretch (in CH, CH₂, CH₃) | Strong |

| 1480 - 1440 | C-H Bend (CH₂) | Medium |

| 1470 - 1435 | C-H Bend (CH₃) | Medium |

| 1385 - 1370 | C-H Bend (CH₃) | Medium |

| ~1340 | C-H Bend (CH) | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) leads to the formation of a molecular ion and various fragment ions.[5][6] The fragmentation of alkanes is typically characterized by the cleavage of C-C bonds.[7][8]

| m/z | Proposed Fragment Ion | Relative Abundance |

| 128 | [C₉H₂₀]⁺ (Molecular Ion) | Low |

| 113 | [C₈H₁₇]⁺ | Moderate |

| 85 | [C₆H₁₃]⁺ | High |

| 71 | [C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ | Very High (Base Peak) |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | Moderate |

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

A sample of this compound (a clear, colorless liquid) is prepared for NMR analysis by dissolving approximately 5-25 mg of the compound in a deuterated solvent, such as chloroform-d (CDCl₃).[2] The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

The ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A small amount of tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean KBr/NaCl plates is typically recorded first and then subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The data is collected over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

This compound, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI).[5][6]

Mass Analysis and Detection:

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Octane, 2-methyl- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

2-Methyloctane: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctane (C9H20) is a branched-chain alkane that has been identified as a volatile organic compound (VOC) in a variety of natural sources.[1] While its industrial applications as a solvent and fuel additive are well-established, its natural occurrence in plants, fermented products, and its potential role as a semiochemical are of increasing interest to researchers in fields ranging from chemical ecology to drug discovery. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, and detailed experimental protocols for its extraction and identification.

Natural Occurrence and Sources

This compound is found in the essential oils of various plants, most notably in the genus Hypericum. It has also been identified as a flavor component in some fermented beverages. Furthermore, alkanes, including branched-chain variants like this compound, are known to play a role in chemical communication among insects (semiochemicals).

In Plants

The most significant natural source of this compound identified to date is the essential oil of Hypericum perforatum, commonly known as St. John's Wort. The concentration of this compound in H. perforatum essential oil can vary considerably depending on the geographical origin of the plant and the extraction method used.

In Fermented Beverages

Volatile organic compounds are crucial to the flavor and aroma profiles of fermented beverages. While extensive quantitative data for this compound in this category is not widely available in the reviewed literature, its presence as a flavor component has been noted. The analysis of alcohols and other volatile compounds in fermented foods is a common practice for quality control and certification, such as for Halal certification.[2]

As a Semiochemical

Semiochemicals are chemicals used by organisms to communicate with each other. They are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication), which include kairomones, allomones, and synomones. While specific studies definitively identifying this compound as a key signaling molecule for a particular insect species were not prominent in the reviewed literature, alkanes are a known class of compounds used by insects. For example, some insects use hydrocarbons on their cuticle for chemical communication. Kairomones, which benefit the receiver, can be released by herbivores and attract natural enemies.[3] Herbivore pheromones can also act as kairomones for predators and parasitoids. The role of this compound as a potential semiochemical warrants further investigation.

Quantitative Data

The following table summarizes the quantitative data found for the occurrence of this compound in natural sources.

| Natural Source | Sample Type | Method of Extraction | Concentration of this compound | Reference |

| Hypericum perforatum | Aerial parts | Hydrodistillation | 9.5% | [4] |

Note: The concentration of constituents in essential oils can be influenced by numerous factors, including plant genetics, environmental conditions, harvest time, and extraction parameters.

Experimental Protocols

The extraction and identification of this compound from natural sources typically involve distillation or solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is another valuable technique for the analysis of volatile compounds.

Protocol 1: Extraction of Essential Oil by Hydrodistillation and GC-MS Analysis

This protocol is based on methodologies used for the analysis of essential oils from Hypericum species.

1. Plant Material Preparation:

-

Collect the aerial parts (flowers, leaves, and stems) of the plant material.

-

Air-dry the plant material in a shaded, well-ventilated area at room temperature for several days until brittle.

-

Once dried, coarsely grind the material to increase the surface area for efficient extraction.

2. Hydrodistillation:

-

Weigh a specific amount of the dried, ground plant material (e.g., 100 g).

-

Place the material in a round-bottom flask of a Clevenger-type apparatus.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1 L of water for 100 g of plant material).

-

Connect the flask to the Clevenger apparatus and a condenser.

-

Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours). The steam and volatile compounds will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.

-

After distillation, allow the apparatus to cool, and carefully collect the essential oil layer.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System: A typical system would be a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary Column: Use a non-polar or medium-polarity capillary column suitable for essential oil analysis, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical temperature program could be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Injector and Detector Temperatures: Set the injector temperature to 250°C and the MS transfer line temperature to 280°C.

-

Injection Mode and Volume: Inject a small volume of the diluted sample (e.g., 1 µL) in split mode (e.g., split ratio 1:50).

-

Mass Spectrometer Parameters:

-

Ionization energy: 70 eV.

-

Mass scan range: 40-500 amu.

-

-

Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley). The retention index can be calculated relative to a series of n-alkanes run under the same chromatographic conditions.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds from solid or liquid samples.[5][6]

1. Sample Preparation:

-

Place a small amount of the finely ground dried plant material (e.g., 1 g) or liquid sample (e.g., 1 mL of a fermented beverage) into a headspace vial (e.g., 20 mL).

-

Seal the vial with a septum cap.

2. HS-SPME Procedure:

-

Fiber Selection: Choose an SPME fiber with a coating appropriate for the target analytes. For non-polar compounds like this compound, a polydimethylsiloxane (PDMS) fiber is suitable.

-

Equilibration: Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum and expose it to the headspace above the sample for a defined period (e.g., 30 minutes) while maintaining the temperature. The volatile compounds will adsorb onto the fiber coating.

-

Desorption: After extraction, retract the fiber and immediately insert it into the hot injector of the GC-MS system. The high temperature of the injector will desorb the analytes from the fiber onto the GC column.

3. GC-MS Analysis:

-

The GC-MS parameters would be similar to those described in Protocol 1. The injection is performed in splitless mode to ensure the complete transfer of the analytes from the SPME fiber to the column.

Visualization of Natural Sources

The following diagram illustrates the known and potential natural sources of this compound.

Caption: Natural occurrence of this compound.

Conclusion

This compound is a naturally occurring branched-chain alkane with a presence in the plant kingdom, particularly in the essential oils of Hypericum perforatum, and as a flavor component in certain fermented products. Its potential role as a semiochemical in insect communication presents an exciting avenue for future research. The experimental protocols detailed in this guide provide a framework for the extraction and identification of this compound from these natural matrices, enabling further investigation into its biosynthesis, biological activity, and potential applications in various scientific and industrial fields.

References

- 1. This compound | 68551-15-5 | Benchchem [benchchem.com]

- 2. Determination of alcohols in various fermented food matrices using gas chromatography-flame ionization detector for halal certification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Toxicological Profile of 2-Methyloctane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available toxicological data for 2-Methyloctane and its structural analogs. Direct experimental data for this compound is limited; therefore, a read-across approach from similar branched and linear alkanes (C9-C12) is utilized to provide a comprehensive toxicological assessment.

Executive Summary

This compound, a branched alkane, is a component of various hydrocarbon solvents. Based on data from structurally similar substances, it is expected to have low acute toxicity via oral, dermal, and inhalation routes. It may be slightly irritating to the skin and eyes but is not anticipated to be a skin sensitizer. There is no evidence to suggest that this compound is genotoxic, carcinogenic, or a reproductive toxicant. However, as with many volatile hydrocarbons, it is classified as an aspiration hazard and may cause drowsiness or dizziness upon single exposure. Repeated exposure may lead to target organ effects. This guide provides a detailed summary of the available toxicological data, outlines the standard experimental protocols used for assessment, and presents logical workflows for toxicological evaluation.

Quantitative Toxicological Data

The toxicological data for this compound is primarily derived from studies on analogous substances, such as n-nonane and other C9-C12 isoalkanes.

Table 1: Acute Toxicity Data (Analogues)

| Endpoint | Species | Guideline | Route | Value | Reference |

| LD50 | Rat | OECD 423 (similar) | Oral | > 2000 mg/kg bw | |

| LD50 | Rat | OECD 401 | Oral | > 15,000 mg/kg | [1] |

| LD50 | Rabbit | OECD 402 (similar) | Dermal | > 2000 mg/kg bw | |

| LD50 | Rabbit | OECD 402 | Dermal | 3,400 mg/kg | [2] |

| LC50 | Rat | OECD 403 (similar) | Inhalation | 4467 ± 189 ppm (n-nonane) | [3] |

| LC50 | Rat | OECD 403 | Inhalation | > 13.1 mg/L/4h | [1][2] |

Table 2: Local Irritation and Sensitization Data (Analogues)

| Endpoint | Species | Guideline | Result | Reference |

| Skin Irritation | Not specified | Not specified | Slightly irritating | |

| Eye Irritation | Not specified | Not specified | Slightly irritating | |

| Skin Sensitization | Not specified | Not specified | Not a sensitizer |

Table 3: Repeated Dose and Genetic Toxicity (Analogues)

| Endpoint | Species | Guideline | Result | Reference |

| Repeated Dose Toxicity | Not specified | Not specified | No systemic toxicity expected | |

| Genotoxicity | Not specified | Not specified | Not considered genotoxic | |

| Germ Cell Mutagenicity | Not specified | Not specified | Not classified as mutagenic | [2] |

| Carcinogenicity | Not specified | Not specified | Not classified as carcinogenic | [2] |

| Reproductive Toxicity | Not specified | Not specified | Not classified as a reproductive toxicant | [2] |

Table 4: Specific Target Organ Toxicity (STOT) (Analogues)

| Endpoint | Route | Guideline | Result | Reference |

| STOT - Single Exposure | Inhalation | Not specified | May cause drowsiness or dizziness | [1][2] |

| STOT - Repeated Exposure | Not specified | Not specified | Causes damage to organs through prolonged or repeated exposure | [2] |

Experimental Protocols

Detailed experimental data for this compound is not publicly available. The following are descriptions of the standard OECD guidelines that would be used to generate such data.

Acute Toxicity

-

Oral (OECD 423): This method involves the administration of the test substance by oral gavage to a group of fasted female rats. Dosing is sequential, starting with a dose expected to be non-lethal. Observations for signs of toxicity and mortality are made for up to 14 days.

-

Dermal (OECD 402): The test substance is applied to a shaved area of the skin of rats or rabbits for 24 hours under a semi-occlusive dressing.[4][5][6][7][8] Animals are observed for signs of toxicity and mortality for 14 days.

-

Inhalation (OECD 403): Rats are exposed to the test substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period, typically 4 hours.[9][10][11][12][13] Observations for toxicity and mortality are conducted for 14 days.

Skin and Eye Irritation

-

Skin Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to the shaved skin of an albino rabbit for up to 4 hours.[14][15][16][17] The site is then observed for erythema (redness) and edema (swelling) at specified intervals for up to 14 days.

-

Eye Irritation/Corrosion (OECD 405): A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit.[18][19][20][21][22] The eye is examined for lesions of the cornea, iris, and conjunctiva for up to 21 days.

Skin Sensitization

-

Local Lymph Node Assay (LLNA) (OECD 429): This is the preferred method for skin sensitization testing. The test substance is applied to the ears of mice for three consecutive days.[23][24][25][26][27] On day 5, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by incorporating a radiolabelled nucleotide. A stimulation index is calculated to determine the sensitizing potential.

Genetic Toxicology

-

Bacterial Reverse Mutation Test (Ames Test) (OECD 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[28][29][30][31] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix) and plated on a minimal medium. A positive result is indicated by a significant increase in the number of revertant colonies.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects chromosomal damage or aneuploidy in cultured mammalian cells.[32][33][34][35][36] Cells are exposed to the test substance, and after an appropriate incubation period, the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

Carcinogenicity

-

Carcinogenicity Studies (OECD 451): These are long-term studies, typically lasting 18-24 months in rodents.[37][38][39][40][41] Animals are administered the test substance daily, and the study is designed to observe the development of neoplastic lesions.

Reproductive and Developmental Toxicity

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant female animals (usually rats or rabbits) are administered the test substance during the period of organogenesis.[42][43][44][45][46] The dams are examined for signs of toxicity, and the fetuses are evaluated for developmental abnormalities.

Visualizations

Caption: Toxicological assessment workflow for a chemical with limited data.

There is no specific information available on the signaling pathways associated with the toxicity of this compound or other branched alkanes. The primary mechanism of acute toxicity for volatile hydrocarbons is central nervous system depression, which is a non-specific effect on neuronal membranes. Given the lack of specific pathway information, a diagram illustrating a known toxicological signaling pathway would be speculative and inappropriate for this technical guide. The workflow diagram above provides a more relevant and accurate visualization of the scientific process for assessing the toxicology of a substance like this compound.

References

- 1. ob.olis.is [ob.olis.is]

- 2. scribd.com [scribd.com]

- 3. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. oecd.org [oecd.org]

- 7. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 13. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. nucro-technics.com [nucro-technics.com]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. oecd.org [oecd.org]

- 24. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 25. ftp.cdc.gov [ftp.cdc.gov]

- 26. researchgate.net [researchgate.net]

- 27. oecd.org [oecd.org]

- 28. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 29. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 30. catalog.labcorp.com [catalog.labcorp.com]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. nucro-technics.com [nucro-technics.com]

- 33. criver.com [criver.com]

- 34. insights.inotiv.com [insights.inotiv.com]

- 35. oecd.org [oecd.org]

- 36. researchgate.net [researchgate.net]

- 37. oecd.org [oecd.org]

- 38. oecd.org [oecd.org]

- 39. quantics.co.uk [quantics.co.uk]

- 40. policycommons.net [policycommons.net]

- 41. google.com [google.com]

- 42. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 43. ecetoc.org [ecetoc.org]

- 44. Reproductive Toxicity Testing & Developmental Toxicology Studies | Intoxlab [intoxlab.com]

- 45. oecd.org [oecd.org]

- 46. oecd.org [oecd.org]

Solubility of 2-Methyloctane in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyloctane, a branched-chain alkane, in various organic solvents. Given the scarcity of specific quantitative data for this compound in publicly available literature, this guide synthesizes information based on the well-established principles of "like dissolves like" and available data for structurally similar alkanes, such as n-nonane and n-decane. This guide also presents a detailed experimental protocol for the precise quantitative determination of this compound solubility.

Core Concepts: Understanding Alkane Solubility

The solubility of an alkane like this compound is governed by its nonpolar nature. The primary intermolecular forces in alkanes are weak van der Waals forces (London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within the solute (this compound) and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

When an alkane is mixed with a nonpolar or weakly polar organic solvent, the van der Waals forces are readily broken and replaced by new, similar van der Waals forces between the alkane and the solvent molecules. This energetic balance favors dissolution, often leading to high solubility or complete miscibility.

Conversely, when an alkane is mixed with a highly polar solvent, such as water, the strong hydrogen bonds between the solvent molecules must be disrupted. The weak van der Waals forces that would form between the alkane and the polar solvent do not release sufficient energy to overcome these strong hydrogen bonds, resulting in very low solubility.

The branched structure of this compound, compared to its straight-chain isomer n-nonane, can slightly influence its solubility. Branching can reduce the surface area and the strength of intermolecular van der Waals forces, which may lead to minor differences in solubility compared to linear alkanes of the same carbon number.

Qualitative and Expected Quantitative Solubility of this compound

Based on the principles of chemical similarity, this compound is expected to be highly soluble in nonpolar and weakly polar organic solvents and poorly soluble in highly polar solvents. The following table summarizes the expected solubility of this compound in common organic solvents. For many nonpolar solvents, alkanes like n-nonane are described as having "unlimited miscibility," and this compound is expected to behave similarly.[1]

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Predicted Quantitative Range (at 25°C) |

| Nonpolar Solvents | |||

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Miscible | Miscible in all proportions |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Miscible in all proportions |

| Weakly Polar Solvents | |||

| Ethers | Diethyl Ether, THF | Highly Soluble / Miscible | > 50 g/100g |

| Esters | Ethyl Acetate | Highly Soluble | > 30 g/100g |

| Chlorinated Hydrocarbons | Dichloromethane | Highly Soluble / Miscible | > 50 g/100g |

| Moderately Polar Solvents | |||

| Ketones | Acetone | Soluble | 10 - 30 g/100g |

| Polar Protic Solvents | |||

| Alcohols | Ethanol, Methanol | Sparingly Soluble | < 1 g/100g |

| Highly Polar Solvents | |||

| Water | H₂O | Insoluble | < 0.001 g/100g |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the "shake-flask" method with analysis by gas chromatography (GC), is recommended.

Materials and Equipment

-

Solute: this compound (high purity, >99%)

-

Solvents: Selected organic solvents (high purity, HPLC grade)

-

Internal Standard: A non-interfering, stable compound for GC analysis (e.g., n-dodecane)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct, undissolved phase of this compound is crucial to ensure a saturated solution is formed.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the two phases to separate clearly. If an emulsion has formed, centrifugation may be necessary to facilitate phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the solvent-rich phase (the saturated solution) using a syringe, ensuring not to disturb the solute-rich phase.

-

Filter the collected aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask to remove any microscopic droplets of undissolved solute.

-

Accurately weigh the collected sample.

-

Add a precise amount of a suitable internal standard.

-

Dilute the sample with the pure solvent to a concentration that falls within the linear range of the GC-FID.

-

-

Quantitative Analysis by GC-FID:

-

Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in the chosen solvent.

-

Analyze the calibration standards and the prepared sample by GC-FID.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100g of solvent or mole fraction.

-

Logical Relationships in Solubility

The solubility of a nonpolar compound like this compound is a function of the intermolecular forces between the solute and the solvent. This relationship can be visualized as follows:

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong understanding of its solubility can be derived from its chemical structure and the behavior of similar alkanes. It is expected to be miscible with nonpolar organic solvents and exhibit decreasing solubility with increasing solvent polarity. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers and professionals in fields such as drug development, where solubility is a key parameter in formulation and delivery.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical and physical properties of 2-methyloctane (C₉H₂₀). The information is curated for professionals in research and development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data, outlines relevant experimental and computational methodologies, and presents logical workflows through structured diagrams.

Core Physical and Thermochemical Properties

This compound is a branched-chain alkane, a structural isomer of nonane.[1] Its branched nature influences its physical properties, such as boiling point and density, when compared to its linear counterpart, n-nonane.[1] The following tables summarize the key physical and thermochemical data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C₉H₂₀ | - |

| Molar Mass | 128.26 | g·mol⁻¹ |

| Appearance | Colorless liquid | - |

| Density | 0.713 - 0.714 | g/mL (at 20 °C) |

| Boiling Point | 143 - 144 | °C (at 760 mmHg) |

| Melting Point | -80.1 | °C |

| Refractive Index | 1.403 | n20/D |

| Vapor Pressure | 6.21 | mmHg |

| Flash Point | 26 | °C (closed cup) |

Table 2: Thermochemical Properties of this compound

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH⦵298) | -275.7 to -273.7 | kJ·mol⁻¹ |

| Standard Enthalpy of Combustion (ΔcH⦵298) | -6125.75 to -6124.67 | kJ·mol⁻¹ |

| Standard Molar Entropy (S⦵298) | 393.67 | J·K⁻¹·mol⁻¹ |

| Heat Capacity (C) | 284.34 | J·K⁻¹·mol⁻¹ |

Source:[4]

Methodologies for Determination of Thermochemical Properties

The determination of thermochemical properties for alkanes like this compound involves a combination of experimental techniques and computational models. Due to the complexity and cost of direct measurement for every compound, computational methods are frequently employed, especially for large series of isomers.

Experimental Protocols

1. Calorimetry:

-

Principle: Bomb calorimetry is the primary experimental method for determining the enthalpy of combustion. A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

-

Methodology:

-

A precise mass of this compound is placed in a sample holder within the bomb calorimeter.

-

The bomb is sealed, pressurized with pure oxygen, and placed in a container filled with a known volume of water.

-

The sample is ignited electrically.

-

The temperature of the water is recorded before and after combustion to determine the temperature rise.

-

The heat of combustion is calculated using the heat capacity of the calorimeter system, which is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).

-

2. Inverse Gas Chromatography (IGC):

-

Principle: IGC is a powerful technique used to determine the surface thermodynamic properties of solid materials by using a known volatile probe molecule (like an alkane). While primarily for solids, it provides insight into the Gibbs free energy of adsorption.

-

Methodology:

-

A column is packed with the solid material of interest.

-

A carrier gas is passed through the column at a controlled temperature.

-

A pulse of the probe molecule (e.g., this compound) is injected into the carrier gas stream.

-

The time it takes for the probe to travel through the column (retention time) is measured by a detector.

-

The net retention volume is calculated from the retention time, from which the Gibbs free energy of adsorption can be determined.[5]

-

Computational Protocols

1. Group Contribution Methods:

-

Principle: These methods estimate thermochemical properties by summing the contributions of individual functional groups within a molecule.[6][7] The structure of the molecule is broken down into its constituent groups, and each group's contribution to a specific property (like enthalpy of formation) is assumed to be constant across different molecules.[6][7]

-

Methodology:

-

The molecular structure of this compound is deconstructed into predefined groups (e.g., -CH₃, -CH₂-, >CH-).

-

The established contribution value for each group to the desired property (e.g., ΔfH°) is retrieved from a database.

-

The property is estimated by summing the contributions of all groups. Corrections may be applied for non-additive effects like branching.

-

2. Linear Regression (LR) and Machine Learning (ML) Models:

-

Principle: More advanced models use linear regression or machine learning algorithms to predict thermochemical properties based on a training dataset of compounds with known experimental values.[7][8][9] These models can capture complex relationships between molecular structure and properties, often outperforming simpler group contribution methods.[8]

-

Methodology:

-

A large dataset of alkanes with experimentally determined thermochemical properties is compiled.[7]

-

Molecular descriptors (e.g., second-order groups that account for neighboring atom interactions) are generated for each molecule.[8]

-

An LR or ML model is trained to find the correlation between the molecular descriptors and the thermochemical properties.

-

Once trained, the model can predict the properties of new molecules, such as this compound, based on its structural descriptors.

-

Visualizations of Workflows and Logical Relationships

The following diagrams illustrate the general workflow for characterizing a compound like this compound and the fundamental relationships between its core thermodynamic properties.

References

- 1. This compound | 68551-15-5 | Benchchem [benchchem.com]

- 2. This compound | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computing Entropy for Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization - PMC [pmc.ncbi.nlm.nih.gov]

Isomers of 2-Methyloctane and their properties

An In-depth Technical Guide to the Isomers of 2-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of this compound and its related isomers. As members of the nonane (C9H20) family, these branched-chain alkanes exhibit distinct physicochemical properties despite sharing the same molecular formula.[1][2] An understanding of these differences is critical for applications ranging from organic synthesis and solvent selection to their use as fuel additives and in drug discovery, where molecular topology influences biological activity.[3][4] This document outlines the structures, properties, and relevant experimental methodologies for the analysis of these compounds.

Structural Isomerism in Nonanes

Nonane (C9H20) exists as 35 distinct structural isomers.[2][3] The arrangement of the nine carbon atoms, from a linear chain (n-nonane) to highly branched structures, dictates the molecule's physical and chemical behavior. Increased branching generally leads to a reduction in intermolecular van der Waals forces, which in turn lowers the boiling point compared to straight-chain counterparts.[4] this compound is a primary example of a singly branched alkane.

Below are the structural representations of this compound and two other representative nonane isomers to illustrate the diversity in molecular architecture.

Caption: Ball-and-stick models of three nonane isomers.

Physicochemical Properties

The structural variations among nonane isomers lead to significant differences in their physical properties. The following table summarizes key quantitative data for this compound and a selection of other isomers for comparative analysis.

| Property | This compound | n-Nonane | 2,2,4,4-Tetramethylpentane | 3-Ethyl-4-methylhexane |